
2-Ethylbenzaldehyde
Overview
Description
2-Ethylbenzaldehyde (CAS 22927-13-5) is an aromatic aldehyde with the molecular formula C₉H₁₀O and a molecular weight of 134.175 g/mol. Its structure consists of a benzene ring substituted with an ethyl group (-CH₂CH₃) at the ortho position relative to the aldehyde (-CHO) functional group . Key physical properties include a density of 1.0 g/cm³, a boiling point of 209.7°C, and a flash point of 84.8°C . The compound is notable for its role in plant volatile organic compound (VOC) profiles, particularly in tomatoes and grapes, where it contributes to aroma and defense mechanisms against pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbenzaldehyde can be synthesized through the oxidation of 2-ethylbenzyl alcohol. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of ethylbenzene using molecular oxygen. This process is carried out in the presence of a catalyst, such as cobalt or manganese salts, at elevated temperatures and pressures .
Types of Reactions:
Condensation: It undergoes aldol condensation with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent like ethanol or ether.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products:
Oxidation: 2-Ethylbenzoic acid.
Reduction: 2-Ethylbenzyl alcohol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
Chemical Properties and Reactivity
2-Ethylbenzaldehyde is characterized by its pleasant almond-like aroma and is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several important chemical reactions:
- Oxidation : Converts to 2-ethylbenzoic acid using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to 2-ethylbenzyl alcohol using sodium borohydride.
- Condensation : Engages in aldol condensation to form β-hydroxy aldehydes or ketones.
Table 1: Chemical Reactions of this compound
Reaction Type | Product | Reagents |
---|---|---|
Oxidation | 2-Ethylbenzoic acid | Potassium permanganate, nitric acid |
Reduction | 2-Ethylbenzyl alcohol | Sodium borohydride |
Condensation | β-Hydroxy aldehydes/ketones | Base or acid catalysts |
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is involved in the preparation of potential antibacterial agents and is used in asymmetric addition reactions and solid-phase synthesis of fluorescent dyes (BODIPY dyes) . The compound's unique structure allows for selective functionalization, making it valuable in creating complex molecules.
Research indicates that this compound can act as a precursor for biologically active compounds. For instance, studies have shown its potential in developing new therapeutic agents . Moreover, it has been identified as a significant volatile component in the rhizome extract of Boesenbergia xiphostachya, which exhibited various bioactivities .
Case Study: Bioactivity Analysis
A study conducted by Suksung et al. utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile components of Boesenbergia xiphostachya. The findings revealed that this compound constituted approximately 38.43% of the extract, indicating its potential role in the plant's biological functions and possible therapeutic applications .
Industrial Applications
In industry, this compound is widely used in the manufacture of fragrances and flavoring agents due to its appealing aroma. Its application extends to biopharmaceuticals where it aids in the production of various compounds necessary for drug development .
Comparison with Related Compounds
The presence of the ethyl group at the ortho position distinguishes this compound from similar compounds such as benzaldehyde and its isomers (e.g., 4-ethylbenzaldehyde). This substitution pattern influences its boiling point, solubility, and reactivity.
Table 2: Comparison of Related Compounds
Compound | Structure | Notable Features |
---|---|---|
Benzaldehyde | C₇H₆O | Parent compound |
4-Ethylbenzaldehyde | C₉H₁₀O | Ethyl group at para position |
2-Methylbenzaldehyde | C₈H₈O | Methyl group instead of ethyl |
Mechanism of Action
The mechanism of action of 2-Ethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 2-ethylbenzoic acid. In reduction reactions, it undergoes nucleophilic addition of hydride ions to form 2-ethylbenzyl alcohol. In condensation reactions, it forms enolate intermediates that react with other carbonyl compounds to form β-hydroxy aldehydes or ketones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and biological properties of 2-ethylbenzaldehyde are influenced by the position of the ethyl substituent and its electronic effects. Below is a detailed comparison with related aldehydes:
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Research Findings
Reactivity :
- Unlike benzaldehyde, this compound undergoes the Cannizzaro reaction due to the presence of α-hydrogens from the ethyl group, enabling self-oxidation-reduction under basic conditions .
- Oxidation of this compound yields 1,2-benzenedicarboxylic acid , highlighting the directing effect of the ethyl group on reaction pathways .
Biological Significance :
- In tomatoes, this compound is upregulated during pest infestation, suggesting a role in plant defense .
- In grapes (cv. Tempranillo), this compound and 3-ethylbenzaldehyde are linked to distinct metabolic pathways:
- This compound correlates with phenylpropanoid precursors (e.g., coumaric acid) .
- 3-Ethylbenzaldehyde arises from carotenoid cleavage, contributing to floral/fruity notes .
Safety Profile :
- The higher flash point of this compound (84.8°C ) compared to benzaldehyde (64°C ) reduces flammability risks during handling .
Biological Activity
2-Ethylbenzaldehyde, a colorless liquid with a clove-like aroma, is an aromatic aldehyde commonly found in the essential oil of nutmeg and other plants. Its chemical structure is represented as and it has gained attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
- Molecular Formula :
- CAS Number : 22927-13-5
- Appearance : Colorless liquid
- Odor : Clove-like
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Research indicates that this compound exhibits significant antioxidant activity. The antioxidant capacity can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 1: Antioxidant Activity of this compound
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies show its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and medicine.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 250 μg/mL
- S. aureus: 200 μg/mL
These findings highlight the compound's potential as a natural preservative in food products .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.0 | Induction of apoptosis |
HT-29 (Colon) | 12.5 | Cell cycle arrest and apoptosis |
These results suggest that further investigation into its mechanisms could lead to novel therapeutic strategies .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
Table 3: AChE Inhibition by this compound
Compound | IC50 Value (μg/mL) |
---|---|
This compound | 51.96 |
Huperzine A (Control) | 100 |
The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethylbenzaldehyde, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation of benzaldehyde with ethyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃). Post-reaction, purification involves fractional distillation under reduced pressure (50–60°C at 10 mmHg) to isolate the product. Purity optimization requires rigorous removal of unreacted benzaldehyde and alkylation byproducts via column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization should include GC-MS for purity assessment and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers characterize the solubility and reactivity of this compound in organic solvents?
- Methodological Answer : Solubility profiles are determined using gravimetric analysis: dissolve known masses of this compound in solvents (e.g., ethanol, DMSO, hexane) at 25°C, followed by filtration and evaporation to quantify residual solute. Reactivity studies focus on its aldehyde group, such as oxidation to 2-ethylbenzoic acid (KMnO₄/H₂SO₄) or condensation reactions with amines (Schiff base formation). UV-Vis spectroscopy (λ = 270–290 nm) monitors reaction progress .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation. Personal protective equipment (gloves, lab coat, goggles) is mandatory. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes. Store in amber glass bottles at 4°C to prevent photodegradation. Emergency protocols should reference Safety Data Sheets (SDS) for alkylbenzaldehyde derivatives .
Advanced Research Questions
Q. What analytical methods are most effective for detecting this compound-derived hemoglobin adducts in biomonitoring studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying hemoglobin adducts. After enzymatic digestion of hemoglobin (using pronase), adducts are extracted via solid-phase extraction (C18 columns) and analyzed using MRM (multiple reaction monitoring) modes. Calibrate with synthetic adduct standards (e.g., N-(2-ethylbenzyl)valine). Limit of detection (LOD) should be validated to ≤1 ng/mL .
Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?
- Methodological Answer : Discrepancies often arise from variations in Lewis acid activity, solvent polarity, or reaction time. Replicate studies under standardized conditions (e.g., 1.2 eq AlCl₃, anhydrous dichloromethane, 24-hour reflux). Use control experiments to assess catalyst deactivation. Statistical tools (e.g., ANOVA) compare yield distributions across studies. Cross-validate results with independent laboratories and report uncertainties (e.g., ±5% for GC-MS quantification) .
Q. What computational models predict the environmental persistence and toxicity of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize molecular geometry and predict reaction pathways with ozone or hydroxyl radicals. Validate models against experimental data from smog chamber studies or microbial degradation assays .
Properties
IUPAC Name |
2-ethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBHJYRDKBGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177470 | |
Record name | Benzaldehyde, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22927-13-5 | |
Record name | Benzaldehyde, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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